molecular formula C17H14O4 B14180037 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid CAS No. 847663-08-5

2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid

Cat. No.: B14180037
CAS No.: 847663-08-5
M. Wt: 282.29 g/mol
InChI Key: VHIRYPVEJXSAOF-UHFFFAOYSA-N
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Description

2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

847663-08-5

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid

InChI

InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21)

InChI Key

VHIRYPVEJXSAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O

Origin of Product

United States

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